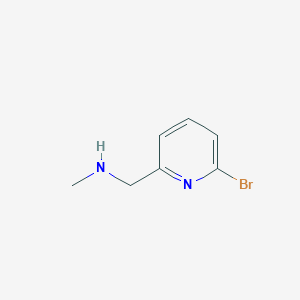

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Description

Contextualization within Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are a cornerstone of organic and medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including vitamins, nucleic acids, and pharmaceuticals. nih.govijnrd.org More than 75% of drugs approved by the FDA contain such heterocyclic moieties. nih.gov Among these, pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is the second most common nitrogen heterocycle found in FDA-approved drugs. lifechemicals.com

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE belongs to the class of 2,6-disubstituted pyridines. The pyridine nitrogen atom significantly influences the ring's electronic properties, making it electron-deficient compared to benzene. youtube.com This inherent electronic nature, combined with the specific substituents at the C2 and C6 positions, dictates the molecule's reactivity and utility. The presence of the (N-methylmethylamine) group and the bromine atom provides multiple reactive sites, allowing it to be integrated into more complex molecular architectures, which is a key focus in the synthesis of novel therapeutic agents and functional materials. researchgate.netmdpi.com

Significance as a Strategic Building Block in Complex Molecule Construction

The true value of this compound lies in its role as a strategic building block for synthesizing more complex, often biologically active, molecules. lifechemicals.comresearchgate.net The term "building block" refers to a molecule that can be readily incorporated into a larger structure through reliable chemical reactions. This compound is particularly useful because its two distinct functional groups—the bromine atom and the secondary amine—can be manipulated selectively.

Substituted 2-bromopyridine (B144113) compounds are highly versatile in organic synthesis. researchgate.net The bromine atom at the 6-position is a key functional handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Examples of such transformations include:

Suzuki Couplings: Reaction with boronic acids to form new C-C bonds. researchgate.netmdpi.com

Sonogashira Couplings: Reaction with terminal alkynes. researchgate.net

Ullmann-type Reactions: C-N or C-O bond formation. researchgate.net

For instance, 2,6-disubstituted pyridine derivatives are often synthesized from 2,6-dibromopyridine (B144722), highlighting the importance of the bromo- group in building complex structures. researchgate.netresearchgate.net The N-methylaminomethyl side chain can also participate in reactions, such as N-alkylation, or act as a coordinating ligand for metal catalysts, further expanding its synthetic utility. researchgate.netgeorgiasouthern.edu

Structural Features and Their Influence on Chemical Behavior

The chemical behavior of this compound is a direct consequence of its molecular structure. The interplay between the electron-deficient pyridine ring, the nucleophilic amine groups, and the reactive bromine atom defines its reactivity profile.

A molecule's reactivity is governed by the distribution of electron density, creating sites that are either electron-rich (nucleophilic) or electron-poor (electrophilic). masterorganicchemistry.comyoutube.com

Nucleophilic Sites: These are electron-rich centers that donate an electron pair to form a new covalent bond. masterorganicchemistry.comyoutube.com In this compound, there are two primary nucleophilic sites:

The nitrogen atom of the pyridine ring possesses a lone pair of electrons.

The nitrogen atom of the secondary amine (-NH(CH₃)) in the side chain is also a strong nucleophilic center due to its lone pair. nih.govscialert.net

Electrophilic Sites: These are electron-poor centers that accept an electron pair. masterorganicchemistry.comyoutube.com

The carbon atom (C6) bonded to the bromine is a primary electrophilic site. The high electronegativity of bromine makes this carbon susceptible to attack, particularly in metal-catalyzed reactions where oxidative addition occurs. acs.org

The carbon atoms within the pyridine ring, especially at positions 2, 4, and 6, are inherently electrophilic due to the electron-withdrawing effect of the ring nitrogen. youtube.comechemi.com This makes the ring susceptible to attack by strong nucleophiles.

| Reactive Site | Type | Reason |

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons. |

| Secondary Amine Nitrogen | Nucleophilic | Lone pair of electrons. |

| C6 Carbon (bonded to Br) | Electrophilic | Polar C-Br bond; site for cross-coupling. |

| C2, C4 Ring Carbons | Electrophilic | Electron-withdrawing effect of ring nitrogen. |

The bromine atom at the C6 position is arguably the most influential substituent for synthetic applications. Its presence profoundly affects the molecule's reactivity in several ways:

Cross-Coupling Handle: As mentioned, the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. researchgate.net The reactivity of halopyridines in such reactions is well-documented, with the C-Br bond being more reactive than a C-Cl bond but less reactive than a C-I bond. nih.gov This allows for the selective formation of new bonds at this specific position, making it a cornerstone for building molecular complexity. researchgate.netacs.org

Electronic Effect: Halogens exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For bromine, the inductive effect typically dominates, further decreasing the electron density of the already electron-poor pyridine ring. youtube.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution but more activated towards nucleophilic aromatic substitution, especially at positions ortho and para to the ring nitrogen. echemi.com

Leaving Group Ability: Bromide is a good leaving group, which facilitates nucleophilic aromatic substitution reactions, although such reactions on pyridine rings often require harsh conditions or additional activating groups. echemi.com However, in the context of metal-catalyzed reactions, the C-Br bond readily undergoes oxidative addition to the metal center (e.g., Palladium(0)), which is the crucial first step in many cross-coupling cycles. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-bromopyridin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUZAQVJXNKSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594690 | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675109-37-2 | |

| Record name | 6-Bromo-N-methyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675109-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Bromopyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Precursor Utilization

Direct Synthesis Approaches for 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE

Direct synthesis methods offer an efficient route to this compound, primarily through amination reactions. These methods are favored for their atom economy and reduced number of synthetic steps.

A common and effective method for the synthesis of this compound involves the direct reaction of a dibromopyridine precursor, such as 2,6-dibromopyridine (B144722), with methylamine (B109427). georgiasouthern.eduacs.org This nucleophilic substitution reaction selectively replaces one of the bromine atoms with a methylamino group. The reaction can be influenced by various factors, including the choice of catalyst and solvent. For instance, copper-catalyzed amination has been shown to be an effective method for C-N bond formation in the synthesis of related 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net The use of microwave irradiation has also been explored to facilitate these reactions, often leading to higher yields and shorter reaction times. acs.orgacs.org

The reaction's selectivity, favoring mono-amination over di-amination, is a critical aspect. Researchers have developed protocols that allow for the selective synthesis of either mono- or di-aminated products by adjusting reaction conditions, such as the inclusion of a base like potassium carbonate and a copper/DMPAO catalyst system for di-amination. acs.org

To achieve optimal yields and reaction rates, amination reactions are often carried out under high pressure and temperature in a pressure tube. georgiasouthern.edugeorgiasouthern.edu This technique is particularly useful when dealing with volatile reactants like methylamine. The elevated pressure ensures that the concentration of the amine in the reaction mixture remains high, driving the reaction forward. georgiasouthern.edugeorgiasouthern.edu Optimization of these conditions, including temperature, pressure, and reaction time, is crucial for maximizing the yield of the desired product, 2-Bromo-6-methylaminopyridine, which can then be further modified to yield the target compound. georgiasouthern.edugeorgiasouthern.edu For example, a yield of 54.1% for 2-Bromo-6-methylaminopyridine has been reported using this method. georgiasouthern.edugeorgiasouthern.edu

While direct amination is a primary route, multi-step synthesis pathways provide alternative and sometimes more controlled approaches to obtaining this compound. These routes often involve the initial synthesis of a functionalized pyridine (B92270) ring followed by subsequent modifications. For instance, a precursor such as 6-Bromopyridine-2-carbaldehyde (B14951) can be reacted with methylamine in a reductive amination process to yield the final product.

Amination Reactions with Methylamine and Dibromopyridine Precursors

Synthesis of Key Pyridine and Pyridinemethylamine Intermediates

The availability and purity of key pyridine and pyridinemethylamine intermediates are paramount for the successful synthesis of the target compound. The following sections detail the preparation of these essential precursors.

2-Bromo-6-methylpyridine is a versatile and important intermediate in organic synthesis. scientificlabs.co.uk It can be synthesized through various methods, with one common approach starting from 2-chloro-6-methylpyridine (B94459) and heating it with bromotrimethylsilane. scientificlabs.co.uk

A well-established method for introducing a bromine atom onto a pyridine ring is through a Sandmeyer-type reaction, which involves the diazotization of an aminopyridine precursor. chemicalbook.com This process typically involves treating the primary amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid at low temperatures to form a diazonium salt. chemicalbook.com This unstable intermediate is then decomposed in the presence of a bromide source, often copper(I) bromide, to yield the corresponding bromopyridine.

For the synthesis of 2-Bromo-6-methylpyridine, the starting material is 2-Amino-6-methylpyridine. The synthesis involves the following key steps:

Diazotization: The 2-Amino-6-methylpyridine is treated with hydrogen bromide and bromine at a low temperature (around -10 to 5°C). chemicalbook.com Subsequently, an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature. chemicalbook.com

Bromination: The resulting diazonium salt is then typically treated with a copper(I) bromide solution to facilitate the substitution of the diazonium group with a bromine atom.

Work-up: The reaction mixture is neutralized, often with sodium hydroxide (B78521), and the product is extracted with an organic solvent like diethyl ether. chemicalbook.com This process has been reported to yield 2-Bromo-6-methylpyridine in high yields, around 95%. chemicalbook.com

Table 1: Key Reagents and Conditions for the Synthesis of 2-Bromo-6-methylpyridine via Diazotization

| Step | Reagents | Temperature (°C) | Duration (h) |

| Diazotization | 2-Amino-6-methylpyridine, Hydrogen bromide, Bromine | -10 to -5 | 1.5 |

| Diazonium Salt Formation | Sodium nitrite in water | -10 to -5 | 1.5 |

| Neutralization | Sodium hydroxide in water | -10 | - |

Oxidation sequences are also crucial in the synthesis of pyridine-based intermediates. For instance, the oxidation of a methyl group on the pyridine ring to a carboxylic acid can provide a handle for further functionalization. Various oxidizing agents have been employed for this purpose, including potassium permanganate (B83412) and manganese dioxide with sulfuric acid. google.commdpi.com The resulting pyridine carboxylic acids are valuable intermediates in their own right and can be further transformed. google.comgoogle.comresearchgate.net

Synthesis of Pyridinemethanamine Scaffolds

The foundational step in synthesizing the target compound is the preparation of a suitable pyridinemethanamine precursor. The pyridine nucleus is a common scaffold in medicinal chemistry and drug design due to its prevalence in biologically active compounds and its ability to improve water solubility. nih.govresearchgate.netrsc.org The synthesis of the specific 6-bromopyridine scaffold is critical and typically begins with commercially available starting materials.

A key intermediate for this scaffold is 6-bromopyridine-2-carbaldehyde . chemimpex.com This compound serves as a versatile building block because its aldehyde group is readily converted into the desired methylamine side chain. chemimpex.com The synthesis of 6-bromopyridine-2-carbaldehyde can be achieved from precursors like 2-bromo-6-methylpyridine through oxidation or from 2,6-dibromopyridine via a halogen-metal exchange followed by formylation. chemicalbook.comchemicalbook.com The presence of the bromine atom at the 6-position enhances the reactivity of the pyridine ring, making it a valuable component for creating complex molecules and novel drug candidates. chemimpex.com

Alternative approaches can construct the pyridine ring itself, though for this specific substitution pattern, functionalization of a pre-existing pyridine core is more common. Scalable syntheses of substituted pyridine frameworks often rely on streamlined reactions like the Minisci reaction for functionalizing the pyridine ring, although the primary route for this specific target involves building upon the bromo-substituted precursor. nih.gov

Strategies for Introducing the N-Methylamine Moiety

With the 6-bromopyridine scaffold in hand, specifically the aldehyde precursor, the next crucial phase is the introduction of the N-methylamine group. This can be accomplished through several reliable and well-documented chemical methodologies, primarily reductive amination or N-alkylation of a primary amine intermediate.

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. organic-chemistry.org In the context of synthesizing this compound, this process involves the reaction of 6-bromopyridine-2-carbaldehyde with methylamine .

The reaction proceeds in two main stages, which can often be performed in a single pot:

Imine Formation : The nitrogen of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine, intermediate.

Reduction : The resulting C=N double bond of the imine is then reduced to a C-N single bond by a suitable reducing agent, yielding the final secondary amine product. tandfonline.com

This method is advantageous as it directly converts an aldehyde to the desired N-methyl secondary amine, avoiding the isolation of the primary amine intermediate. The choice of reducing agent is critical and is discussed in the following section.

An alternative strategy is N-alkylation, where a methyl group is added to a primary amine precursor, in this case, (6-bromopyridin-2-yl)methanamine. This primary amine would first be synthesized, typically by reducing the corresponding oxime or nitrile, or via reductive amination of 6-bromopyridine-2-carbaldehyde with ammonia. Once formed, the primary amine can be methylated. However, controlling the extent of alkylation to prevent the formation of the tertiary amine can be challenging. chemrxiv.orggoogle.com

A more common and controllable approach combines elements of both strategies in a one-pot reductive amination procedure. The selection of the reducing agent is paramount for the success, yield, and selectivity of the reaction.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is a particularly mild and selective reducing agent, making it ideal for one-pot reductive aminations. organic-chemistry.orgorganic-chemistry.org Its reduced reactivity allows it to coexist with the carbonyl compound and the amine in the reaction mixture without prematurely reducing the aldehyde. organic-chemistry.org It selectively reduces the iminium ion as it is formed, driving the reaction towards the desired secondary amine product. organic-chemistry.org This reagent tolerates a wide range of functional groups and is effective in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgsciencemadness.org

Sodium Borohydride (B1222165) (NaBH₄) : While a more powerful reducing agent than NaBH(OAc)₃, sodium borohydride can also be used for reductive amination. tandfonline.com Because it can reduce aldehydes, the reaction is often performed in a stepwise manner: the imine is pre-formed, and then NaBH₄ is added. organic-chemistry.orgorganic-chemistry.org Alternatively, using specific catalysts like titanium(IV) isopropoxide can facilitate a one-pot reaction with aldehydes and ketones. tandfonline.com The use of protic solvents like methanol (B129727) is common with this reagent.

Lithium Aluminium Hydride (LiAlH₄) : Lithium aluminium hydride (LAH) is a very strong and non-selective reducing agent. byjus.com It is generally not used for direct reductive amination because it would rapidly reduce the starting aldehyde. However, LAH is highly effective for the reduction of amides to amines. masterorganicchemistry.comncert.nic.in This provides an alternative synthetic pathway where 6-bromopyridine-2-carboxylic acid is first converted to its corresponding N-methylamide. This amide intermediate is then reduced with LAH in a solvent like diethyl ether or THF to yield this compound. organic-chemistry.org This route converts the C=O of the amide directly to a -CH₂- group. masterorganicchemistry.com

The following table summarizes the characteristics of these common reducing agents for the synthesis of the target compound.

| Reagent | Typical Use Case | Selectivity | Key Advantages | Considerations |

| Sodium Triacetoxyborohydride | One-pot reductive amination of 6-bromopyridine-2-carbaldehyde with methylamine. organic-chemistry.org | High; reduces iminiums much faster than aldehydes/ketones. organic-chemistry.orgsciencemadness.org | Mild conditions, high yields, broad functional group tolerance. organic-chemistry.org | Reagent is hygroscopic. |

| Sodium Borohydride | Stepwise reductive amination or one-pot with additives (e.g., Ti(OiPr)₄). tandfonline.comorganic-chemistry.org | Moderate; can reduce aldehydes. | Cost-effective, readily available. | Reaction conditions may need more careful control to avoid side reactions. organic-chemistry.org |

| Lithium Aluminium Hydride | Reduction of N-methyl-6-bromopicolinamide intermediate. ncert.nic.in | Low; reduces most polar multiple bonds. byjus.com | Highly effective for amide reduction. masterorganicchemistry.comorganic-chemistry.org | Highly reactive with water and protic solvents; requires anhydrous conditions. byjus.com |

Considerations for Scalable and Industrial Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. nih.gov For the synthesis of this compound, a scalable process would prioritize efficiency and reagent selection.

Starting Material Accessibility : The cost and availability of the starting material, such as 2,6-dibromopyridine or 2-amino-6-methylpyridine, are primary considerations. Syntheses that utilize cheaper, more readily available precursors are favored. nih.gov

Reagent Safety and Cost : The choice of reagents is critical. While highly effective, powerful hydrides like LiAlH₄ are pyrophoric and require stringent anhydrous conditions, posing safety challenges and increasing costs on a large scale. byjus.com Milder, more stable borohydride reagents are often preferred. organic-chemistry.orgorganic-chemistry.org Similarly, toxic alkylating agents like methyl halides would be avoided in favor of less hazardous C1 sources like formaldehyde (B43269) in combination with a reducing agent (a process related to the Eschweiler-Clarke reaction). wikipedia.orgnih.govchimia.chresearchgate.net

Purification and Waste : The final process must allow for efficient purification of the product. Routes that generate fewer by-products are advantageous. The generation of inorganic salt waste must also be managed, which can be a significant factor in large-scale operations. researchgate.net

Developing a robust and scalable synthesis often involves optimizing reaction conditions to maximize throughput and minimize costs, making the direct reductive amination pathway a particularly attractive option for industrial consideration. nih.gov

Reactivity Profiles and Mechanistic Investigations

Reactivity Patterns of the Bromine Atom

The bromine atom attached to the pyridine (B92270) ring at the 6-position is a key functional group that dictates much of the compound's synthetic utility. It serves as a versatile handle for introducing a wide range of substituents through various reaction types. The electron-withdrawing nature of the pyridine nitrogen atom activates the halogen at the ortho and para positions towards certain transformations.

Nucleophilic Substitution Reactions

The bromine atom on the pyridine ring can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. The general mechanism for SNAr reactions involves a two-step addition-elimination process. However, studies on related 2-substituted N-methylpyridinium compounds have revealed a different leaving group order than what is typically observed in SNAr reactions. nih.gov The reactivity order for these pyridine systems is often 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the usual "element effect" where fluoride (B91410) is the best leaving group (F > Cl ≈ Br > I). nih.gov This suggests that for certain pyridinium (B92312) substrates, the rate-controlling step is not the initial nucleophilic attack, but rather the subsequent deprotonation of the addition intermediate. nih.gov These reactions are often second-order with respect to the nucleophile, indicating a mechanism where one molecule of the nucleophile acts as a base in the rate-determining step. nih.gov

Cross-Coupling Reactions (e.g., Buchwald Coupling)

The bromine atom provides an active site for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is particularly significant for forming carbon-nitrogen (C-N) bonds by coupling amines with aryl halides. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, offering a more facile route to aryl amines compared to harsher traditional methods. wikipedia.org The mechanism typically involves an oxidative addition of the aryl bromide to a Palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. wikipedia.org

Catalyst Systems (e.g., Pd(PPh3)4) and Ligand Effects

The success of Buchwald-Hartwig amination is highly dependent on the catalyst system, particularly the choice of phosphine (B1218219) ligand coordinated to the palladium center. While early systems utilized catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) for related cross-coupling reactions like the Suzuki coupling, the evolution of Buchwald-Hartwig chemistry has been driven by the development of specialized ligands. wikipedia.orgnih.govmdpi.com

First-generation catalysts were often limited in scope. The development of bidentate phosphine ligands such as BINAP and DPPF expanded the reaction's utility to include primary amines. wikipedia.org Subsequent generations introduced sterically hindered, electron-rich monophosphine biaryl ligands that have dramatically improved reaction rates, yields, and scope. mit.edunih.gov Ligands like RuPhos, SPhos, and BrettPhos have proven to be highly effective for the C-N coupling of a wide range of primary and secondary amines with heteroaryl halides. mit.edunih.gov The choice of ligand is crucial for promoting the key steps of the catalytic cycle and preventing side reactions.

| Ligand Family | Example Ligands | Typical Application in C-N Coupling |

| Bidentate Phosphines | BINAP, DPPF | First reliable extension to primary amines. wikipedia.org |

| Biarylmonophosphines | RuPhos, SPhos | High performance for coupling with secondary amines. nih.gov |

| Biarylmonophosphines | BrettPhos | Outstanding for coupling with primary amines. nih.gov |

| Dialkylphosphinobiphenyls | XPhos, t-BuXPhos | Broad utility for coupling various amines with aryl halides. nih.gov |

Reaction Conditions (e.g., Microwave Synthesis)

Reaction conditions play a critical role in the efficiency of cross-coupling reactions. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these transformations. Compared to conventional heating methods, which can require reaction times of several hours, microwave irradiation can often reduce reaction times to mere minutes. mdpi.com This rapid heating can lead to higher yields and cleaner reaction profiles. For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives from 5-bromo-2-aminopyridine has been successfully achieved using microwave irradiation, demonstrating its applicability to reactions involving bromopyridine scaffolds. mdpi.com

| Method | Typical Reaction Time | Key Advantage |

| Conventional Heating | 4-6 hours (reflux) | Standard laboratory setup |

| Microwave Irradiation | 10 minutes | Significant reduction in reaction time, simple method. mdpi.com |

Reactivity of the Methylamino Group

The secondary amine functionality, specifically the N-methyl-aminomethyl group (-CH₂NHCH₃), also imparts important reactivity to the molecule. This group can participate in a variety of reactions, most notably those involving the nucleophilic nitrogen atom.

Amidation Reactions

The methylamino group can readily undergo amidation when treated with acylating agents such as acid chlorides or anhydrides. This reaction forms a stable amide bond. For example, a similar compound, 5-bromo-2-methylpyridin-3-amine, reacts with acetic anhydride (B1165640) to form the corresponding acetamide, N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.govresearchgate.net This transformation is a common strategy in organic synthesis to protect an amine, modify its electronic properties, or build more complex molecular architectures. The resulting amide is generally less basic and less nucleophilic than the parent amine.

| Reactant | Reagent | Product Type |

| Primary/Secondary Amine | Acetic Anhydride | Acetamide |

| Primary/Secondary Amine | Acyl Chloride | Amide |

Condensation Reactions

Schiff bases, formed through the condensation of primary amines with carbonyl compounds, are pivotal in coordination chemistry due to their ability to form stable complexes with transition metals. nih.govnih.gov The condensation reaction of 6-bromopicolinaldehyde, a related pyridine derivative, with various amines such as p-toluidine (B81030) and 5-bromopyridine-3,4-diamine, results in the formation of Schiff base compounds. nih.govnih.gov These reactions are typically carried out by refluxing the reactants in a solvent like methanol (B129727). nih.govnih.gov The resulting Schiff bases, such as (E)-N-[(6-Bromopyridin-2-yl)methylidene]-4-methylaniline and 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine, exhibit an E configuration around the C=N bond. nih.govnih.gov

These compounds have demonstrated importance for their photochromic properties, catalytic activity in olefin hydrogenation, and their capacity to reversibly bind oxygen. nih.govnih.gov

Mechanistic Pathways of Complex Transformations

Studies on Ligand Hydroxylation

The hydroxylation of ligands is a critical step in many catalytic oxidation reactions. In the context of palladium-catalyzed C–H hydroxylation, the design of the ligand is paramount. nih.gov Studies have shown that bidentate pyridine-pyridone ligands can facilitate the hydroxylation of aryl carbon–hydrogen bonds using molecular oxygen as the oxidant. nih.gov The mechanism is thought to involve the tautomerization of the ligand from a mono-anionic (L,X) to a neutral (L,L) coordination mode. nih.gov This switch between coordination modes is crucial for both the C–H activation and the subsequent oxidation with O2 to complete the catalytic cycle. nih.gov While infrared, X-ray, and computational analyses support the role of ligand tautomerization, the precise coordination structure of the catalyst at each step is still under investigation. nih.gov

Investigation of Dioxygen Activation

The activation of molecular oxygen (O2) by transition metal complexes is a fundamental process in both biological and synthetic catalysis. nih.govresearchgate.net Metal complexes involving pyridylamine ligands, similar in structure to derivatives of 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE, have been studied for their ability to activate dioxygen. nih.govresearchgate.net

The general mechanism for O2 activation by synthetic nonheme iron complexes, for example, begins with the coordination of O2 to an Fe(II) center, forming a ferric–superoxo species. nih.gov Further reaction can lead to a (hydro)peroxo–iron(III) complex, which can then proceed through either homolytic or heterolytic O-O bond cleavage to form a high-valent iron(IV)-oxo species. nih.gov These iron(IV)-oxo species are potent oxidants capable of various substrate oxidations. nih.govresearchgate.net

Similarly, copper(I) complexes with Schiff base ligands react with dioxygen to form phenolate-bridged dinuclear copper(II) complexes. nih.gov Kinetic studies of these reactions suggest the formation of an intermediate peroxo complex, although it may not be directly observable. nih.gov The activation parameters, including enthalpy, entropy, and volume of activation, provide evidence for this proposed intermediate. nih.gov

The table below summarizes the activation parameters for the reaction of a dinuclear copper(I) complex with dioxygen.

| Parameter | Value |

| ΔH‡ (kJ/mol) | 47 ± 9 |

| ΔS‡ (J/(mol K)) | -53 ± 11 |

| ΔV‡ (cm³/mol) | -9.5 ± 0.5 |

Table 1: Activation parameters for the reaction of Cu₂(H-BPB-H)(CH₃CN)₂₂ with dioxygen. nih.gov

Isotope Labeling Experiments (e.g., 18O2)

Isotope labeling experiments, particularly with ¹⁸O₂, are a powerful tool for elucidating the mechanisms of oxidation reactions. These studies help to trace the origin of oxygen atoms in the final products, providing direct evidence for the involvement of dioxygen from the atmosphere.

While specific isotope labeling studies involving this compound were not found in the provided search results, the principle is widely applied in mechanistic investigations of metal-catalyzed oxidations. For instance, in reactions involving ligand hydroxylation or substrate oxidation by metal-oxo species, the use of ¹⁸O₂ would be expected to result in the incorporation of the ¹⁸O label into the hydroxylated ligand or the oxidized substrate, confirming that the oxygen atom originates from O₂.

C-N Bond Formation Pathways

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental methods for synthesizing a wide range of nitrogen-containing compounds. nih.govacs.org The general mechanism for these reactions involves a catalytic cycle consisting of several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or heteroaryl halide (or triflate) to form a Pd(II) intermediate. acs.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. acs.org

Reductive Elimination: The aryl/heteroaryl group and the amido group couple, and the C-N bond is formed, regenerating the Pd(0) catalyst. acs.org

The efficiency and scope of these reactions are highly dependent on the choice of ligand, base, and reaction conditions. uwindsor.ca Ligands derived from pyridylamines can play a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Allylic Amination of Alkenes

Palladium-catalyzed allylic amination is a powerful transformation for the synthesis of allylic amines, which are important structural motifs in many biologically active molecules and synthetic intermediates. nih.govnih.gov The catalytic cycle for this reaction typically involves the formation of a π-allyl palladium intermediate through the oxidative addition of a Pd(0) catalyst to an allylic substrate. nih.gov A nucleophilic amine then attacks the allyl group, leading to the formation of the allylic amine product and regeneration of the Pd(0) catalyst. nih.gov

Recent advancements in this field have focused on the direct allylic C-H amination of unfunctionalized alkenes, which offers a more atom-economical approach. nih.govnsf.gov However, this direct approach faces challenges, particularly when using basic aliphatic amines, which can inhibit the palladium catalyst. nih.govnsf.gov Novel catalytic systems, such as those operating through a light-induced Pd(0/I/II) manifold, have been developed to overcome these limitations. nih.gov These methods allow for the use of a broader range of alkenes and amines, including primary aliphatic amines. nih.gov

The choice of ligand is critical for achieving high efficiency and selectivity in allylic amination reactions. nih.gov Pyridylamine-type ligands can influence the reactivity and selectivity of the palladium catalyst, enabling the synthesis of a diverse array of allylic amines.

General Organic Reaction Analysis

The analysis of general organic reactions for this compound involves considering the reactivity of both the pyridine core and its substituents. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the aromatic ring's susceptibility to nucleophilic substitution, while the aminomethyl side chain presents opportunities for reactions typical of secondary amines.

The oxidation of this compound can occur at two primary locations: the pyridine nitrogen and the N-methylaminomethyl side chain. The specific product obtained is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Oxidation of the pyridine nitrogen leads to the formation of the corresponding N-oxide. This transformation is significant as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. Common reagents for this purpose include peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide in the presence of a suitable catalyst. For instance, various pyridine derivatives can be efficiently converted to their N-oxides using hydrogen peroxide with maleic anhydride derivatives as catalysts. rsc.org The choice of catalyst can be tuned based on the electronic properties of the pyridine substrate. rsc.org

Alternatively, the secondary amine of the N-methylaminomethyl group can be oxidized. Strong oxidizing agents can lead to the formation of a nitrone or other oxidized species. For example, the oxidation of a similar secondary amine functionality in a modified nucleoside, 5-methylaminomethyl uridine, with Oxone resulted in the formation of aldonitrone derivatives. This suggests that under specific conditions, the side chain of this compound could undergo a similar transformation.

Furthermore, oxidation of the alkyl group attached to a pyridine ring can lead to the formation of a carboxylic acid. While the aminomethyl group is not a simple alkyl group, harsh oxidative conditions, such as with potassium permanganate (B83412), have been used to oxidize alkyl pyridines to pyridine carboxylic acids. google.com

Table 1: Potential Oxidation Reactions of this compound and Related Compounds

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Pyridine Derivatives | H₂O₂ / Maleic Anhydride Derivatives | Pyridine N-Oxides | rsc.org |

| 2-(pyridin-2-yl)-N,N-diphenylacetamide | Peracetic acid, m-CPBA, OXONE | Multiple oxidation products | nih.gov |

| Alkyl Pyridines | Alkaline Potassium Permanganate | Pyridine Carboxylic Acids | google.com |

Reduction reactions involving this compound primarily target the bromo substituent on the pyridine ring. Catalytic hydrogenation is a widely employed and effective method for the reductive dehalogenation of bromopyridines.

The most common approach involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor like ammonium (B1175870) formate (B1220265) or sodium borohydride (B1222165). This method is often chemoselective, allowing for the removal of the bromine atom without affecting other functional groups, such as the aminomethyl side chain or the pyridine ring itself. For related compounds like (6-Bromo-4-chloropyridin-2-YL)methanamine, reducing agents such as lithium aluminum hydride or sodium borohydride are also suggested for dehalogenation.

The general mechanism for catalytic hydrogenation involves the oxidative addition of the bromopyridine to the palladium(0) catalyst, followed by reaction with a hydride source and subsequent reductive elimination to yield the debrominated pyridine and regenerate the catalyst.

Under more forcing conditions, the pyridine ring itself can be reduced to a piperidine (B6355638) ring. However, this typically requires more active catalysts, such as ruthenium or rhodium, and higher pressures of hydrogen. Given the milder conditions usually employed for dehalogenation, the selective removal of the bromine atom is the more probable outcome for this compound under standard catalytic hydrogenation conditions.

Table 2: Potential Reduction Reactions of this compound and Related Compounds

| Substrate | Reagent/Catalyst | Product | Reference |

|---|---|---|---|

| (6-Bromo-4-chloropyridin-2-YL)methanamine | Lithium aluminum hydride or sodium borohydride | Dehalogenated pyridines | |

| General Bromopyridines | Pd/C, H₂ | Debrominated Pyridines | General Knowledge |

Derivative Synthesis and Structural Modifications

Synthesis of N-Substituted Derivatives

The secondary amine group in 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is a prime site for introducing a wide array of substituents. This is typically achieved through N-alkylation reactions, which expand the structural diversity of the parent compound.

A common and effective method for the synthesis of N-substituted derivatives is the reaction with alkyl and aralkyl halides. This nucleophilic substitution reaction involves the deprotonation of the secondary amine to enhance its nucleophilicity, followed by an attack on the electrophilic carbon of the halide. The choice of base and solvent is crucial for optimizing the reaction conditions and yield. For instance, the alkylation of similar 2-substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides has been demonstrated to proceed effectively. nih.gov

Under phase transfer catalysis (PTC) conditions, the alkylation of related imidazo[4,5-b]pyridine systems with various alkyl halides has been successfully carried out in the presence of potassium carbonate as a base and a catalytic amount of tetra-n-butylammonium bromide. researchgate.netresearchgate.net This methodology is applicable to a broad range of primary amines and alkyl bromides, allowing for selective monoalkylation under controlled, mild conditions. researchgate.neteuropeanscience.org

Table 1: Examples of N-Alkylation Reactions with Alkyl Halides

| Entry | Alkyl/Aralkyl Halide | Base | Solvent | Product |

|---|---|---|---|---|

| 1 | Butyl bromide | K₂CO₃ / TBAB | Dichloromethane | 6-bromo-N-butyl-N-methylpyridin-2-ylmethanamine |

| 2 | Benzyl chloride | NaH | DMF | N-(6-bromopyridin-2-ylmethyl)-N-methyl-1-phenylmethanamine |

This table is illustrative and based on general reaction principles for N-alkylation.

Formation of Fused Heterocyclic Systems

The pyridine (B92270) ring and the aminomethyl side chain of this compound provide the necessary functionalities for constructing fused heterocyclic systems. These reactions typically involve intramolecular cyclization, leading to the formation of bicyclic and polycyclic structures which are of significant interest in medicinal chemistry. bohrium.comnih.govresearchgate.net

Cyclodehydration is a key strategy for forming fused rings. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and efficient reagent for promoting such reactions. It facilitates the cyclization of hydroxy-functionalized precursors under neutral conditions, which is advantageous for substrates bearing acid-sensitive groups. researchgate.net This method has been successfully applied to the synthesis of N-bridged 5,6-bicyclic pyridines, including pyrrolo- and imidazopyridines. nih.gov The reaction proceeds by converting a hydroxyl group into a good leaving group, which is then displaced by a nearby nucleophile, such as an amine, to close the ring.

The synthesis of fused pyridines like pyrrolopyridines, imidazopyridines, and triazolopyridines often starts from appropriately substituted pyridine precursors. bohrium.comontosight.ai

Pyrrolopyridines: These can be synthesized through various strategies, including palladium-catalyzed cross-coupling reactions followed by cyclization. mdpi.comresearchgate.net

Imidazopyridines: A common route to imidazopyridines involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone, known as the Tschitschibabin reaction. e3s-conferences.orgnih.gov Derivatives of this compound can be modified to contain the necessary functional groups to undergo such cyclizations, leading to the formation of imidazo[1,2-a]pyridine (B132010) cores. nih.govresearchgate.net

Triazolopyridines: The synthesis of triazolopyridines can be achieved through the cyclization of pyridine derivatives with azides or via oxidative N-N bond formation from N-(2-pyridyl)amidines. ontosight.ainih.gov These methods provide access to the versatile triazolo[1,5-a]pyridine and other isomeric systems. chemscene.com

Table 2: Synthetic Approaches to Fused Pyridine Systems

| Fused System | Precursor Type | Key Reagents/Reaction |

|---|---|---|

| Pyrrolopyridine | 2-aminomethylpyridine derivative with a carbonyl-containing side chain | Intramolecular condensation |

| Imidazopyridine | 2-aminopyridine derivative | α-Haloketone (Tschitschibabin) |

Introduction of Other Functional Groups (e.g., Trimethylsilyl (B98337), Trimethylstannanyl)

The bromine atom at the 6-position of the pyridine ring is a versatile handle for introducing other functional groups through cross-coupling reactions or metal-halogen exchange. The introduction of trimethylsilyl or trimethylstannanyl groups can be particularly useful for subsequent transformations.

The trimethylsilyl group (-Si(CH₃)₃) can be introduced using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide, often after converting the bromo-substituent to an organolithium or Grignard reagent. wikipedia.org Trimethylsilyl groups can serve as protecting groups or as precursors for other functionalities. wikipedia.org

Similarly, trimethylstannanyl groups (-Sn(CH₃)₃) can be installed via palladium-catalyzed coupling reactions with hexaalkyldistannanes or by reaction of the corresponding organolithium species with a trialkyltin halide. These stannylated pyridines are valuable intermediates for Stille cross-coupling reactions, allowing for the introduction of a wide range of organic substituents.

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure chiral derivatives. For a molecule like this compound, a chiral center can be introduced at the carbon atom of the methylamine (B109427) side chain.

One approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, asymmetric reduction of a corresponding imine or ketone precursor could yield a chiral amine. Another strategy is to employ a chiral starting material in the synthesis. While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented, general methodologies for the asymmetric synthesis of related pyridine compounds can be adapted. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction has been utilized to synthesize chiral imidazo[1,2-a]pyridine-based inhibitors. nih.gov

Coordination Chemistry and Ligand Applications

Role as a Polydentate Ligand in Metal Complexation

6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE is capable of acting as a polydentate ligand, meaning it can bind to a central metal ion through multiple donor atoms. numberanalytics.com The nitrogen atoms of both the pyridine (B92270) ring and the secondary amine group can donate their lone pairs of electrons to form coordinate bonds with a metal center. mdpi.com This chelation, the formation of a ring structure between the ligand and the metal, results in enhanced stability of the resulting complex, a phenomenon known as the chelate effect. numberanalytics.com

The denticity of a ligand refers to the number of donor atoms it uses to bind to the central metal. libretexts.org In the case of this compound, it typically functions as a bidentate ligand, utilizing both the pyridyl and the secondary amine nitrogen atoms for coordination. The bromine atom at the 6-position of the pyridine ring can influence the electronic properties of the ligand through its electron-withdrawing inductive effect, which can in turn affect the stability and reactivity of the metal complexes formed.

Synthesis of Metal Complexes

The synthesis of metal complexes involving this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the nature of the resulting complex. While specific synthetic procedures for complexes of this compound are not extensively detailed in the available literature, general methods for the synthesis of similar pyridine-based transition metal complexes can be considered. jscimedcentral.com For instance, the reaction of a pyridine-containing ligand with a metal chloride salt in an anhydrous solvent, followed by heating, filtration, and drying, is a common approach. jscimedcentral.com

The synthesis of related 2-bromo-6-alkylaminopyridines has been achieved through methods such as pressure tube reactions at elevated temperatures. georgiasouthern.edu These synthetic strategies for the ligand itself provide a foundation for its subsequent use in the preparation of coordination compounds.

Metal Ion Coordination Environments (e.g., Tetrahedral, Octahedral)

The coordination geometry of the metal ion in a complex is determined by several factors, including the size and charge of the metal ion, the steric and electronic properties of the ligand, and the counter-ions present. For transition metal complexes with pyridine-based ligands, common coordination environments include tetrahedral and octahedral geometries. jscimedcentral.com

In a tetrahedral geometry, the central metal ion is bonded to four ligands, while in an octahedral geometry, it is bonded to six. For a bidentate ligand like this compound, the formation of an octahedral complex would typically involve the coordination of three ligand molecules to a single metal center, or the coordination of fewer ligand molecules with the remaining coordination sites being occupied by solvent molecules or other co-ligands. Similarly, a tetrahedral complex could be formed with two molecules of the bidentate ligand. The specific coordination environment adopted will depend on the preference of the metal ion and the reaction conditions. For example, Ni(II) complexes are known to exist in octahedral, square planar, and tetrahedral structures. jscimedcentral.com

Bridging Ligation and Polymer Formation

A bridging ligand is one that connects two or more metal centers. wikipedia.org Ligands containing multiple donor sites, such as pyridylmethylamine derivatives, have the potential to act as bridging ligands, leading to the formation of polynuclear complexes or coordination polymers. scribd.com The this compound ligand could potentially bridge two metal ions if the pyridine and amine groups of a single ligand molecule coordinate to different metal centers, or if different donor atoms of the ligand coordinate to separate metal ions.

Applications in Catalysis

Metal complexes derived from pyridine-containing ligands have shown significant promise in various catalytic applications. The ability of the metal center to cycle between different oxidation states, coupled with the electronic and steric influence of the ligand, can lead to efficient and selective catalytic transformations.

Bioinorganic Catalysis

Bioinorganic catalysis involves the use of metal complexes to mimic the function of metalloenzymes. Copper complexes with pyridine-containing ligands have been extensively studied as models for copper-containing enzymes, such as copper nitrite (B80452) reductases (CuNIRs). st-andrews.ac.ukrsc.org These enzymes play a crucial role in the biological nitrogen cycle by catalyzing the reduction of nitrite. st-andrews.ac.uk

While direct studies on the bioinorganic catalytic activity of this compound complexes are not prominent, the structural similarities of this ligand to those used in established biomimetic models suggest its potential in this area. For instance, copper complexes of tridentate ligands with N,N,N-donor motifs have been synthesized to mimic the active site of CuNIRs and have shown activity in the chemical and electrochemical reduction of nitrite. rsc.org The presence of a secondary amine and a pyridine ring in this compound makes it a candidate for the design of new bioinspired catalysts.

Electrocatalytic Applications (e.g., Nitrite Reduction)

The electrochemical reduction of nitrite is an important process for both environmental remediation and the synthesis of valuable nitrogen-containing compounds. researchgate.net Metal complexes, particularly those of copper, have been shown to be effective electrocatalysts for this reaction. Copper complexes supported by pyridine-thiol ligands, for example, have been used for the electrocatalytic reduction of nitrite to ammonia. bgu.ac.il

More relevant to the ligand , copper complexes with tris(2-pyridylmethyl)amine (B178826) (tmpa) and its derivatives serve as bio-inspired models for CuNIRs and are active in the electrocatalytic reduction of nitrite. nih.gov The mechanism of this reduction often involves proton-coupled electron transfer steps. st-andrews.ac.uk The presence of a protonatable secondary amine in this compound could potentially play a role in facilitating such proton-coupled electron transfer processes in its metal complexes, thereby enhancing their electrocatalytic activity for nitrite reduction. Research on related copper complexes has shown that modifications to the ligand structure can significantly impact the catalytic efficiency. st-andrews.ac.uk

Olefin Reactions

While direct studies detailing the application of this compound in specific olefin reactions are not extensively documented in current literature, the broader class of pyridyl-amine ligands is recognized for its utility in catalysis. The structural motifs present in this compound suggest its potential for use in various metal-catalyzed transformations of olefins.

For instance, related pyridyl-thiourea complexes of ruthenium and osmium have been shown to be effective catalysts for the hydrogenation of polar multiple bonds, including C=C double bonds. mdpi.com In these systems, the dynamic coordination of the pyridyl moiety to the metal center is crucial for generating the active species that facilitates hydrogen activation and substrate conversion. mdpi.com Furthermore, ruthenium complexes featuring amine ligands have been investigated as initiators for Ring-Opening Metathesis Polymerization (ROMP) of cyclic olefins like norbornene. scielo.br The reactivity and efficacy of these catalysts are heavily influenced by the steric and electronic properties of the ancillary amine and phosphine (B1218219) ligands. scielo.br These examples underscore the potential for this compound to serve as a ligand in similar catalytic systems, where its unique electronic and steric profile could be leveraged to tune reactivity and selectivity in olefin transformations.

Ligand Design Principles and Their Influence on Metal Complex Properties

The design of a ligand is paramount as its structure dictates the coordination geometry, stability, and reactivity of the resulting metal complex. For this compound, the substituents on the pyridine ring and the nature of the amine donor group are key design elements.

Steric and Electronic Effects of Substituents

The steric and electronic effects of ligands are primary factors that determine the connectivity and ultimate arrangement of coordination complexes. nih.gov In this compound, the bromo and N-methyl groups exert significant influence on its coordination behavior.

Electronic Effects : The electronic nature of substituents on a pyridine-containing ligand can systematically tune the catalytic activity of its metal complex. acs.org The bromine atom at the 6-position of the pyridine ring acts as an electron-withdrawing group. This effect decreases the electron density on the pyridine nitrogen, which in turn influences the "hydricity," or hydride donor ability, of a metal-hydride bond in a potential catalytic cycle. acs.org Studies on iridium catalysts have shown that the electron-donating or -withdrawing nature of a substituent can alter the rate-determining step of a reaction, such as transfer hydrogenation. acs.org

Steric Effects : The bulkiness of a ligand, often quantified by its cone angle, plays a critical role in defining the coordination environment around the metal center. scielo.br The N-methyl group on the aminomethyl sidearm contributes to the steric profile of the ligand. This steric hindrance can influence the number of ligands that can coordinate to a metal, potentially favoring the formation of complexes with lower coordination numbers, which may exhibit higher reactivity in catalysis. scielo.br

The interplay of these effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Metal Complex |

| Bromo | 6-pyridyl | Electron-withdrawing | Moderate | Modulates metal center's Lewis acidity; affects redox properties and catalytic rates. acs.org |

| N-Methyl | Aminomethyl | Electron-donating (inductive) | Increases bulk vs. N-H | Influences coordination geometry; can enhance stability or create reactive, less-coordinated species. scielo.br |

Hydrogen Bonding Interactions within Coordination Complexes

Hydrogen bonding is a critical design element in coordination chemistry, particularly within the secondary coordination sphere, where it can stabilize reactive intermediates and direct substrate orientation. rsc.orgnih.gov The amine proton (N-H) in a coordinated this compound ligand is a potential hydrogen-bond donor.

This capability is analogous to functionalities in other advanced ligand frameworks, such as the tris(2-pyridylmethyl)amine (TPA) system, where pendent groups capable of H-bonding are incorporated. nih.gov In such complexes, intramolecular H-bonds have been shown to stabilize highly reactive copper-dioxygen species. rsc.org Similarly, the N-H group in a complex of this compound could form intramolecular hydrogen bonds with co-ligands (like nitrates) or substrates, thereby influencing the complex's reactivity and stability. nih.gov

Furthermore, intermolecular hydrogen bonding can direct the self-assembly of complexes into larger supramolecular structures. nih.gov Studies on related compounds, such as 2-bromo-6-hydrazinylpyridine, reveal extensive networks of N-H···N hydrogen bonds that link molecules into infinite chains. nih.gov This demonstrates the powerful role of N-H donors and pyridine N-acceptors in crystal engineering.

| Type of Interaction | Potential Partners | Consequence | Related System Example |

| Intramolecular H-Bond | Coordinated substrates (e.g., peroxo), anions (e.g., nitrate) | Stabilization of reactive intermediates; reinforcement of coordination geometry. | Phenylamino-appended TPA ligands stabilizing peroxodicopper species. nih.gov |

| Intermolecular H-Bond | Adjacent complex molecules, solvent molecules | Formation of dimers, chains, or 3D supramolecular networks. | Dimer formation in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine via N-H···N bonds. nih.gov |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. These calculations can determine optimized geometries, vibrational frequencies, and various electronic properties. While DFT studies are commonly applied to novel pyridine (B92270) derivatives to understand their reactivity and electronic profiles, specific peer-reviewed DFT studies focusing exclusively on 6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE are not prevalent in the surveyed scientific literature. Such studies would typically involve functionals like B3LYP and basis sets such as 6-31G(d,p) to model the compound's ground state and related properties.

Prediction of Molecular Conformations and Energetics

The prediction of molecular conformations is key to understanding a molecule's biological activity and physical properties. Computational methods can identify stable conformers and calculate their relative energies. For this compound, several physicochemical properties that influence its conformation and energetics have been predicted. These descriptors are valuable in computational drug design and materials science. ambeed.com

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Heavy Atom Count | 10 |

| Fraction Csp3 | 0.43 |

| Rotatable Bond Count | 1 |

| H-Bond Acceptor Count | 1.0 |

| H-Bond Donor Count | 1.0 |

| Molar Refractivity | 50.09 |

| Topological Polar Surface Area (TPSA) | 28.1 Ų |

Data sourced from computational predictions. ambeed.com

The presence of a single rotatable bond suggests a degree of conformational flexibility, primarily around the bond connecting the methylamine (B109427) group to the pyridine ring. ambeed.com

Modeling of Reactivity Pathways and Transition States

Modeling reactivity pathways involves mapping the energetic landscape of a chemical reaction, including the identification of transition states. This allows chemists to understand reaction mechanisms and predict reaction outcomes. Such computational studies for this compound would be valuable for predicting its behavior in synthetic reactions, such as Suzuki cross-coupling, which is common for bromo-pyridine derivatives. However, specific studies modeling the reaction pathways and transition states for this particular molecule have not been identified in the existing literature.

Analysis of Electronic Structure and Bonding

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Analysis of properties like the Topological Polar Surface Area (TPSA) and Molar Refractivity provides insight into the molecule's electronic characteristics. The predicted TPSA of 28.1 Ų for this compound suggests a moderate degree of polarity and potential for hydrogen bonding, which is consistent with the presence of two nitrogen atoms. ambeed.com The molar refractivity value of 50.09 cm³ is related to the molecule's volume and polarizability. ambeed.com A deeper analysis using DFT would typically involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer and reactivity sites.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis) and chiroptical properties, such as electronic circular dichroism (ECD). These calculations are essential for molecules with stereogenic centers to determine their absolute configuration. As this compound is achiral, it does not exhibit chiroptical properties. TD-DFT could, however, be used to predict its UV-Vis absorption spectrum. No specific TD-DFT studies for this compound were found in the scientific literature.

Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused on the intermolecular interactions of this compound. While research exists for structurally related bromopyridine derivatives, dedicated analyses of hydrogen bonding and pi-stacking phenomena for this particular compound, including detailed research findings and data tables, are not present in the reviewed sources.

General chemical principles suggest that this compound has the potential to engage in various intermolecular interactions. The secondary amine group (-NH(CH₃)) can act as a hydrogen bond donor, and the nitrogen atom of the pyridine ring can serve as a hydrogen bond acceptor. Furthermore, the bromine atom may participate in halogen bonding. The pyridine ring itself is an aromatic system capable of engaging in pi-stacking interactions with neighboring molecules.

Therefore, this section cannot be populated with the detailed research findings and data tables as requested, due to the lack of specific scientific studies on this compound.

Despite a comprehensive search of scientific literature, chemical databases, and patent records, detailed experimental spectroscopic and chromatographic data for the compound This compound (CAS No. 675109-37-2) is not publicly available.

While the existence of this compound is documented, including its molecular formula (C₇H₉BrN₂) and molecular weight, the specific research findings required to populate the advanced characterization sections of the requested article—such as ¹H NMR and ¹³C NMR spectra, mass spectrometry data (EI-MS, LC-MS, TLC/MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy—could not be located.

The generation of a thorough, informative, and scientifically accurate article with detailed research findings and data tables, as per the user's strict instructions, is contingent on the availability of such primary data. Without access to these experimental results, it is not possible to provide an analysis of the compound's spectroscopic and chromatographic properties.

Therefore, the requested article focusing solely on the advanced spectroscopic and chromatographic characterization of "this compound" cannot be generated at this time due to the absence of the necessary scientific data in the public domain.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Raman Spectroscopy (e.g., Resonance Raman)

Raman spectroscopy is a non-destructive spectroscopic technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is a powerful tool for identifying chemical compounds and studying their molecular structure. While specific Raman spectra for "6-BROMO-N-METHYLPYRID-2-YLMETHYLAMINE" are not readily found in the literature, the expected vibrational modes can be inferred from its structural components: the pyridine (B92270) ring, the bromo-substituent, the methyl group, and the amine linkage.

Key vibrational modes that would be expected in the Raman spectrum of "this compound" include:

Pyridine ring stretching and breathing modes.

C-Br stretching vibration.

C-N stretching vibrations from the methylamine (B109427) and the pyridine ring.

N-H bending and stretching vibrations.

CH₃ symmetric and asymmetric stretching and bending modes.

Resonance Raman spectroscopy, a variant of Raman spectroscopy, could be particularly useful if the molecule contains a chromophore that absorbs in the visible or ultraviolet region. This technique can enhance the Raman signals of vibrations associated with the electronic transition, providing more detailed structural information about that part of the molecule.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique for studying chemical species that have one or more unpaired electrons. cymitquimica.com As "this compound" is a diamagnetic molecule with no unpaired electrons in its ground state, it would not be expected to produce an ESR signal.

However, ESR spectroscopy could be a valuable tool under specific circumstances, such as:

Radical Formation: If the compound is subjected to conditions that lead to the formation of a radical cation or anion (e.g., through oxidation or reduction), ESR spectroscopy could be used to characterize the resulting paramagnetic species. The hyperfine coupling patterns in the ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule.

Interaction with Paramagnetic Species: If "this compound" is studied in the presence of a paramagnetic metal ion or another radical species, ESR could be used to probe the interactions between them.

The basic principles of ESR spectroscopy involve the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. researchgate.net

X-ray Crystallography and Structural Elucidation

While the crystal structure of "this compound" has not been specifically reported, data from closely related bromo-pyridine derivatives can illustrate the type of information that can be obtained. For instance, the crystal structure of 5-Bromo-N3-[(E)-(6-bromopyridin-2-yl)methylidene]pyridine-3,4-diamine reveals detailed structural parameters. nih.gov In another example, the crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine was determined to be monoclinic with specific cell parameters. researchgate.net

The process of X-ray structural elucidation involves the following steps:

Growing a single crystal of the compound.

Diffracting X-rays off the crystal lattice.

Collecting and analyzing the diffraction pattern.

Solving the phase problem to generate an electron density map.

Building and refining a molecular model that fits the electron density data.

The resulting structural data is typically presented in a table format, as shown below for a hypothetical analysis of a related compound.

Table 1: Hypothetical X-ray Crystallographic Data for a Related Bromo-Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.9186 |

| b (Å) | 7.1719 |

| c (Å) | 29.6309 |

| β (°) | 93.9228 |

| Volume (ų) | 1466.83 |

| Z | 4 |

This data is illustrative and based on a related compound, (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3H-imidazo[4,5-b]pyridine. researchgate.net

Chromatographic Purification and Analysis Methods

Chromatographic techniques are indispensable for the purification and analysis of "this compound," ensuring its separation from starting materials, byproducts, and other impurities.

HPLC and UPLC are powerful analytical techniques for the separation, identification, and quantification of compounds in a mixture. These methods are based on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For a compound like "this compound," a reverse-phase HPLC or UPLC method would likely be suitable.

A typical reverse-phase method for a related compound, 2-Bromo-6-methylpyridine, utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid to improve peak shape. sielc.com UPLC, which uses smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Table 2: Example HPLC Conditions for a Related Compound (2-Bromo-6-methylpyridine)

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis |

This data is based on a method for the related compound 2-Bromo-6-methylpyridine. sielc.com

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the likely boiling point of "this compound," GC could be a suitable method for its analysis, particularly for assessing purity.

In GC, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interaction with the stationary phase coating the inside of the column. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection. For related bromo-pyridine compounds, GC is often used to monitor the progress of synthesis and to confirm the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative monitoring of reactions and for the preliminary analysis of the purity of a compound. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For pyridine derivatives, a common mobile phase for TLC is a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The separated spots can be visualized under UV light or by staining with an appropriate reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to help identify the compound. The monitoring of reactions involving related pyridin-2-yl-methylamine derivatives is often performed using TLC.

Column Chromatography

Column chromatography is a fundamental purification technique used to isolate "this compound" from reaction mixtures and starting materials. While specific experimental data for the column chromatographic purification of this exact compound is not extensively detailed in publicly available literature, general principles and methodologies applied to similar brominated pyridine derivatives can be extrapolated.

The purification process typically involves the use of a stationary phase, such as silica gel, and a mobile phase, which is a solvent system tailored to achieve optimal separation. The choice of eluent is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). For compounds with basic nitrogen atoms like "this compound," a common practice is to use a solvent system consisting of a non-polar solvent like hexane or dichloromethane, with an increasing gradient of a more polar solvent such as ethyl acetate or methanol (B129727). To prevent the compound from streaking on the silica gel, a small amount of a basic modifier, like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521), is often added to the mobile phase. google.com

Table 1: Illustrative Column Chromatography Parameters for Similar Pyridine Derivatives

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5% Triethylamine |

| Detection | UV at 254 nm |

Note: This data is representative of methods used for analogous compounds and is not specific to "this compound".

Chiral HPLC for Stereochemical Analysis

"this compound" does not possess a stereocenter in its structure, rendering it an achiral molecule. Therefore, chiral HPLC analysis for the purpose of separating enantiomers is not applicable to this compound.

Chiral HPLC is a powerful technique employed for the separation of enantiomers of chiral compounds. This is crucial in the pharmaceutical industry, where different enantiomers of a drug can have vastly different pharmacological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral molecules, including pyridine derivatives. mdpi.com

Elemental Analysis and Impurity Profiling

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the elemental composition of a synthesized compound, providing strong evidence of its identity and purity. For "this compound," with the molecular formula C7H9BrN2, the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula. eltra.comvelp.com

Table 2: Theoretical Elemental Composition of this compound (C7H9BrN2)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 7 | 84.077 | 41.81% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.51% |

| Bromine | Br | 79.904 | 1 | 79.904 | 39.74% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.93% |

| Total | 201.067 | 100.00% |

Note: These are theoretical values. Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to be considered acceptable. nih.gov

Impurity Profiling